

Application of Citreoviridin in neurotoxicity research models.

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Compound of Interest

Compound Name: Citreoviridin

Cat. No.: B190807

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Citreoviridin is a mycotoxin produced by several species of *Penicillium* and *Aspergillus* fungi, commonly found as a contaminant in grains such as rice and corn. Historically, it has been linked to the neurological disease known as cardiac beriberi. Its primary mechanism of neurotoxicity involves the inhibition of mitochondrial ATP synthase, a critical enzyme for cellular energy production. This disruption of energy metabolism can lead to a cascade of detrimental effects on the nervous system, making **citreoviridin** a valuable tool for studying mechanisms of neurodegeneration, developmental neurotoxicity, and for screening potential neuroprotective compounds.

These application notes provide a comprehensive overview of the use of **citreoviridin** in neurotoxicity research, including detailed experimental protocols for both in vivo and in vitro models, quantitative data from published studies, and diagrams of the key signaling pathways and experimental workflows.

Mechanism of Action

Citreoviridin exerts its neurotoxic effects primarily by targeting the mitochondrial F1F0-ATP synthase. Specifically, it binds to the β -subunit of the F1 catalytic domain, inhibiting its ATPase activity. This inhibition is non-competitive with another ATP synthase inhibitor, aurovertin, indicating a distinct binding site. The disruption of ATP synthesis leads to cellular energy depletion, which in turn can trigger a variety of downstream events culminating in neuronal cell death.

Data Presentation

In Vivo Neurotoxicity Data

Animal Model	Dosing Regimen	Observed Effects	NOAEL	Reference
Pregnant ICR Mice	Dietary exposure to 0, 1, 3, and 10 ppm from gestation day 6 to postnatal day 21	Transient effects on hippocampal neurogenesis, including changes in neural stem cells and progenitor cell proliferation at 10 ppm.	1 ppm (0.13-0.51 mg/kg body weight/day)	
CF#1 Mice	Near lethal subcutaneous doses	Decreased motor activity, hypothermia, and cataleptic effects. Males were more susceptible.	Not Reported	
Rabbits	40 mg/kg intraperitoneally	Brief electroencephalographic (EEG) activation, cardiac sinus arrhythmias, and tachypnea.	Not Reported	
Rabbits	≥ 5 mg/kg intravenously (lethal dose)	EEG activation followed by high-voltage delta waves, increased T wave in the electrocardiogram (ECG), and respiratory depression.	Not Reported	

In Vitro Neurotoxicity Data

Compound	Cell Line	Assay	IC50 / K D	Exposure Time	Reference
Citrinin	SH-SY5Y	MTT Assay	77.1 μ M	24 hours	
Citrinin	SH-SY5Y	MTT Assay	74.7 μ M	48 hours	
Citrinin	SH-SY5Y	Neutral Red Assay	101.0 μ M	24 hours	
Citrinin	SH-SY5Y	Neutral Red Assay	54.7 μ M	48 hours	
Citreoviridin	Ox-heart mitochondrial preparations	ATPase Inhibition	K D : 0.5-4.2 μ M	Not Applicable	
Citreoviridin	Rat liver mitochondria	ATPase Inhibition	K D : 0.15 μ M	Not Applicable	

Note: IC50 values for **citreoviridin** in neuronal cell lines are not readily available in the reviewed literature. The data for citrinin, a related mycotoxin, is provided as a reference for assay development.

Experimental Protocols

In Vivo Developmental Neurotoxicity Study in Mice

This protocol is adapted from a study investigating the effects of developmental exposure to **citreoviridin** on hippocampal neurogenesis in mice.

1. Animal Model and Husbandry:

- Use pregnant ICR mice.
- House animals individually in a controlled environment with a 12-hour light/dark cycle.
- Provide ad libitum access to a standard diet and water.

2. **Citreoviridin** Administration:

- Prepare diets containing **citreoviridin** at concentrations of 0 (control), 1, 3, and 10 ppm.
- Administer the diets to pregnant mice from gestation day 6 through postnatal day 21 (weaning).

3. Experimental Groups:

- Control group (0 ppm **citreoviridin**)
- Low-dose group (1 ppm **citreoviridin**)
- Mid-dose group (3 ppm **citreoviridin**)
- High-dose group (10 ppm **citreoviridin**)

4. Post-Weaning and Tissue Collection:

- After weaning on postnatal day 21 (PND 21), place male offspring on a standard diet without **citreoviridin**.
- Euthanize a subset of male offspring on PND 21 and another subset on PND 77.
- Perfuse the animals with phosphate-buffered saline (PBS) followed by a 4% paraformaldehyde solution.
- Dissect the brains and post-fix in 4% paraformaldehyde overnight.

5. Immunohistochemistry and Analysis:

- Prepare coronal brain sections (e.g., 50 μ m thick) using a vibratome.
- Perform immunohistochemical staining for markers of neurogenesis, such as Ki-67 (proliferation), Doublecortin (DCX; immature neurons), and NeuN (mature neurons).
- Quantify the number of labeled cells in the dentate gyrus of the hippocampus using stereological methods.

6. Gene Expression Analysis:

- Dissect the dentate gyrus from fresh brain tissue.
- Extract total RNA and synthesize cDNA.
- Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes involved in neurogenesis and synaptic plasticity.

In Vitro Neurotoxicity Assays using SH-SY5Y Cells

The human neuroblastoma cell line SH-SY5Y is a widely used model for neurotoxicity studies due to its human origin and ability to differentiate into a more mature neuronal phenotype.

1. Cell Culture and Differentiation (Optional but Recommended):

- Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- To induce differentiation, treat cells with 10 µM all-trans-retinoic acid (RA) for 5-7 days, changing the medium every 2-3 days. Differentiated cells will exhibit a more neuronal morphology with extended neurites.

2. Cytotoxicity Assessment: MTT Assay This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

- **Plate Cells:** Seed differentiated or undifferentiated SH-SY5Y cells in a 96-well plate at a density of 1×10^4 to 5×10^4 cells/well and allow them to adhere overnight.
- **Citreoviridin Treatment:** Prepare a stock solution of **citreoviridin** in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in the wells with the **citreoviridin**-containing medium. Include a vehicle control (medium with the same concentration of DMSO).
- **Incubation:** Incubate the plate for 24 or 48 hours at 37°C in a 5% CO₂ incubator.

- **MTT Addition:** Add 10 μ L of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
- **Formazan Solubilization:** Carefully remove the medium and add 100 μ L of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Read the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Express cell viability as a percentage of the vehicle control and calculate the IC50 value.

3. Cell Membrane Integrity Assessment: LDH Assay This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.

- **Plate Cells and Treat with **Citreoviridin**:** Follow the same procedure as for the MTT assay.
- **Collect Supernatant:** After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
- **LDH Reaction:** Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, the supernatant is incubated with a reaction mixture containing lactate, NAD⁺, and a tetrazolium salt.
- **Absorbance Measurement:** Read the absorbance at the recommended wavelength (usually around 490 nm).
- **Data Analysis:** Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer) and subtract the background from a negative control (untreated cells).

4. Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

- **Plate Cells and Treat with **Citreoviridin**:** Seed cells in 6-well plates and treat with a range of **citreoviridin** concentrations for 24 or 48 hours.

- **Cell Harvesting:** Harvest the cells by trypsinization and collect both adherent and floating cells.
- **Staining:** Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
- **Flow Cytometry:** Analyze the stained
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